molecular formula C20H19N5O3 B2839569 7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 335403-32-2

7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2839569
CAS RN: 335403-32-2
M. Wt: 377.404
InChI Key: AEFZRRSFCZKFON-UHFFFAOYSA-N
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Description

7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity : Chioma et al. (2018) synthesized a pyrimidine-based ligand and its metal complexes, which showed mild to very good antimicrobial results, suggesting potential as drug candidates due to significant binding affinity with drug targets (Chioma et al., 2018).
  • Antiinflammatory Activity : Kaminski et al. (1989) reported on substituted analogues based on the pyrimidopurinedione ring system, showing antiinflammatory activity comparable to naproxen, highlighting their potential in chronic inflammation treatment without the side effects typical of 2-oxo congeners (Kaminski et al., 1989).

Materials Science and Chemical Synthesis

  • Polymer Synthesis : Mallakpour and Rafiee (2007) developed a novel urazole containing 3-hydroxynaphthalene group and synthesized new soluble poly(urea-urethane)s using ionic liquids and microwave irradiation, contributing to advancements in materials science (Mallakpour & Rafiee, 2007).
  • Novel Synthesis Methods : Osyanin et al. (2014) proposed a novel method for synthesizing chromenopyrimidines, important for their antibacterial, fungicidal, and antiallergic properties, highlighting a new pathway for pharmaceutical synthesis (Osyanin et al., 2014).

Molecular Interactions and Complex Formation

  • Supramolecular Assemblies : Pang et al. (2015) explored the weak interactions, including hydrogen bonds and aromatic stacking interactions, in the crystals of 2-hydroxy-3-naphthoic acid with various N-containing co-crystal formers, revealing insights into the construction of supramolecular architectures (Pang et al., 2015).

properties

IUPAC Name

7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-22-17-16(18(27)23(2)20(22)28)25-11-15(26)10-24(19(25)21-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,26H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFZRRSFCZKFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(CN(C3=N2)C4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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